

# Application Note: Continuous Flow Synthesis of Cyclopropyl Aminoketones

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## Compound of Interest

Compound Name: Cyclopropyl(5-fluoropyridin-2-yl)methanone

CAS No.: 1283718-60-4

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## Introduction: The Strategic Value of Cyclopropyl Aminoketones and Flow Chemistry

Cyclopropylamines are a privileged structural motif in modern medicinal chemistry, integral to a wide range of therapeutic agents, including monoamine oxidase (MAO) inhibitors, anticancer drugs, and opioid antagonists.[1][2] The constrained, three-membered ring of the cyclopropane group imparts unique conformational rigidity and metabolic stability, making it a valuable bioisostere for various functional groups.[3] Specifically, 1,1-cyclopropane aminoketones are a relatively underexplored class of compounds with significant synthetic potential, but their development has been hampered by challenging and lengthy traditional batch synthesis methods.[2]

Conventional batch syntheses often require extended reaction times, sometimes stretching from 48 to 72 hours, and involve multi-step preparations of starting materials.[1][2] Such limitations hinder rapid library synthesis and process scale-up, which are critical in drug discovery and development. Continuous flow chemistry offers a compelling solution to these

challenges. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides significant advantages, including:

- **Enhanced Safety:** Flow reactors handle only small volumes of hazardous reagents or reactive intermediates at any given time, drastically reducing the risks associated with thermal runaways or explosive compounds.[4][5]
- **Precise Process Control:** The superior mass and heat transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yields.[5][6]
- **Rapid Reaction Times & Higher Productivity:** Flow chemistry can dramatically accelerate reaction rates. For the synthesis of cyclopropyl aminoketones, a process that takes days in batch can be completed in as little as 30 minutes in flow.[1][2]
- **Scalability and Automation:** Scaling up production is often as simple as running the system for a longer duration, and the entire process can be automated for consistent and reliable manufacturing.[4]

This application note details a robust and highly efficient two-step telescoped continuous flow process for the synthesis of 1,1-cyclopropane aminoketones, enabling high yields and productivity with significantly reduced reaction times.[7][8][9]

## Reaction Mechanism and Synthetic Strategy

The described continuous flow synthesis is a telescoped, two-step process that directly transforms 1,2-diketones into the target cyclopropyl aminoketones without the need for intermediate purification steps.[1][2]

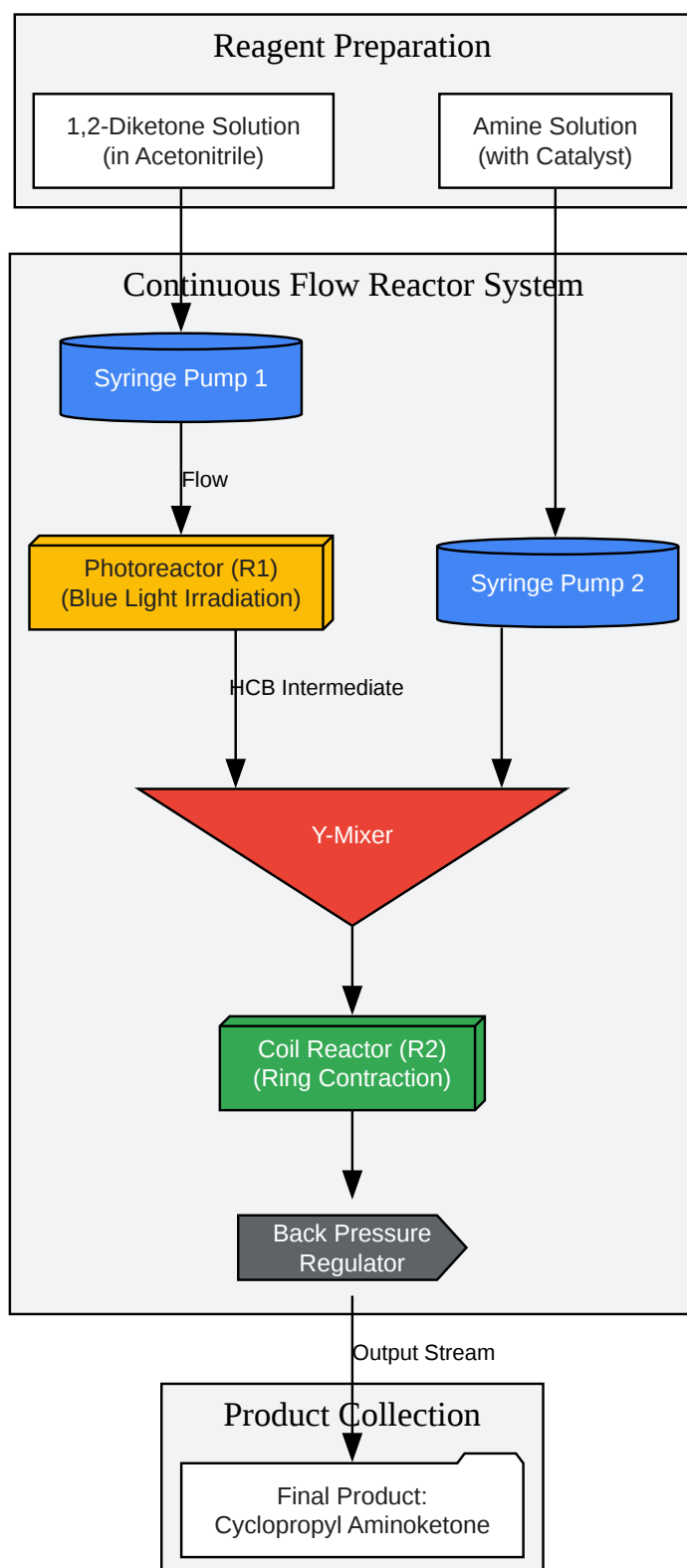
**Step 1: Photochemical [2+2] Cycloaddition** The synthesis begins with a photochemical cycloaddition of a 1,2-diketone. Under blue light irradiation (e.g., 427 nm or 440 nm), the diketone undergoes an intramolecular [2+2] photocyclization to form a 2-hydroxycyclobutanone (HCB) intermediate.[1][7] This step is exceptionally well-suited for flow chemistry, as the narrow path length of the tubing ensures uniform irradiation of the reaction mixture, which is often a challenge in large-scale batch photoreactors.[6][10]

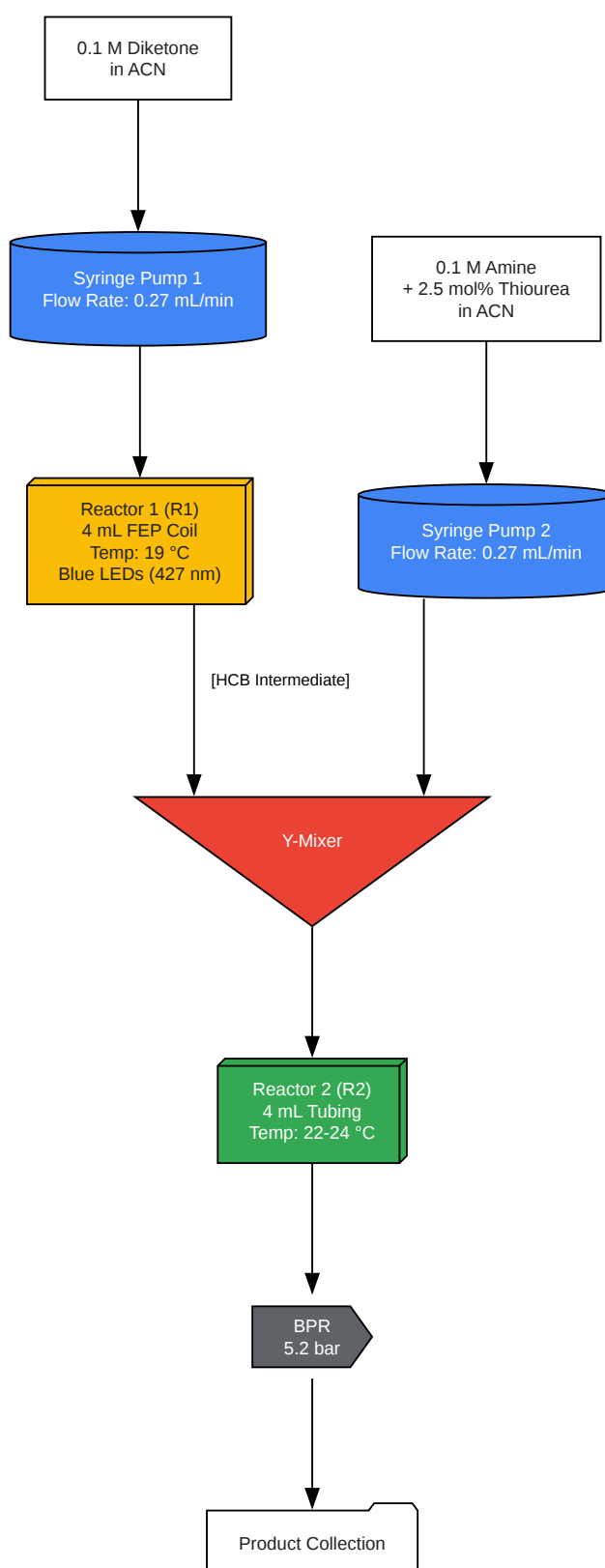
Step 2: Tandem Condensation and C4–C3 Ring Contraction The HCB intermediate generated in the first step is then directly mixed with a stream containing a primary or secondary amine. This initiates a nucleophilic addition, followed by a tandem condensation and an  $\alpha$ -iminol rearrangement, which results in a C4–C3 ring contraction to yield the final 1,1-cyclopropane aminoketone product.<sup>[1][7][9]</sup> The use of a catalyst, such as thiourea, can expedite this second step.<sup>[7]</sup>

This telescoped approach, where the output of the first reactor flows directly into the second, eliminates the need for isolating the HCB intermediate, thereby streamlining the entire process and boosting overall efficiency.<sup>[1][2]</sup>

## General Reaction Workflow

The logical flow of the synthesis can be visualized as a two-stage process, starting from the input of reagents to the collection of the final product.





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Caption: Detailed experimental setup for the telescoped flow synthesis.

## Step-by-Step Protocol

- **System Priming:** Prime both syringe pumps and the entire reactor system with acetonitrile to remove air and ensure a stable flow.
- **Initiate Flow:** Start Syringe Pump 1 to flow the 1,2-diketone solution into the photoreactor (R1) at a flow rate of 0.27 mL/min.
- **Photoreaction (Step 1):** Irradiate the 4 mL FEP coil reactor (R1) with blue LED light (427 nm) while maintaining the temperature at 19 °C. The residence time in this reactor will be approximately 14.8 minutes.
- **Introduce Amine (Step 2):** Simultaneously, start Syringe Pump 2 to flow the amine/catalyst solution at 0.27 mL/min to the Y-mixer.
- **Mixing and Ring Contraction:** The stream from R1 containing the HCB intermediate merges with the amine stream in the Y-mixer. The combined stream (total flow rate: 0.54 mL/min) enters the second 4 mL tubing reactor (R2), which is maintained at ambient temperature (22–24 °C). The residence time in R2 is approximately 7.4 minutes.
- **Maintain Pressure:** A back pressure regulator (BPR) set to 5.2 bar is placed after R2 to ensure a stable, single-phase flow and prevent solvent outgassing.
- **Product Collection:** The output from the BPR is collected in a suitable container. The total residence time for the two-step synthesis is approximately 22.2 minutes (plus time in transfer tubing, for an overall time of ~30 minutes as reported). [1]8. **Work-up and Analysis:** Once the desired amount of product is collected, the solvent can be removed under reduced pressure. The yield and purity of the cyclopropyl aminoketone can be determined by standard analytical techniques such as qNMR. [1]

## Results and Discussion

The continuous flow methodology provides excellent results, demonstrating a significant improvement over traditional batch processes. High yields can be achieved for a variety of diketone and amine substrates.

### Table 1: Representative Results and Process Parameters

Product	Diketone Precursor	Amine	Overall Yield	Total Residence Time	Productivity	Batch Reaction Time
4a	2,3-Butanedione	Benzylamine	80%	~30 min	208 mg/h	48-72 h [1] [2]
4d	2,3-Butanedione	4-Methoxybenzylamine	88%	~30 min	~1 g / 2 h	48-72 h [1] [2]
4j	2,3-Pentanedione	Benzylamine	89%	~30 min	~5 g / 12 h	48-72 h [1] [2]
4x	1-Phenyl-1,2-propanedione	Benzylamine	81%	~30 min	~1 g / 2 h	48-72 h [1] [2]

Data synthesized from Velichko, V. et al., Chem. Commun., 2024. [1][7] The results clearly show the power of this telescoped flow synthesis. The process not only achieves high chemical yields (80-89%) but also drastically cuts down the reaction time from days to minutes. [1][2] This translates into a remarkable increase in productivity, with the system capable of producing multiple grams of product in a standard laboratory workday. [1] The ability to rapidly synthesize a library of these valuable compounds makes this protocol highly attractive for drug discovery and lead optimization campaigns.

## Conclusion

The continuous flow synthesis of 1,1-cyclopropane aminoketones represents a significant advancement in the preparation of these medicinally relevant scaffolds. By leveraging the inherent advantages of flow chemistry—including enhanced safety, precise control, and rapid reaction times—this protocol overcomes the major limitations of conventional batch methods. The telescoped two-step process, combining photocyclization and a tandem ring contraction, is a robust, efficient, and scalable method for producing a diverse library of cyclopropyl aminoketones, thereby accelerating research and development in medicinal chemistry.

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